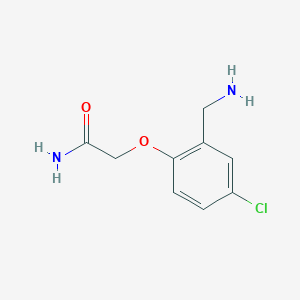

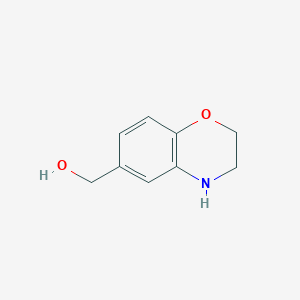

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is 1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol has a molecular weight of 165.19 . It is recommended to be stored at 4°C and protected from light .Applications De Recherche Scientifique

Application in Cardiovascular Medicine

Specific Scientific Field

Cardiovascular Medicine

Summary of the Application

The compound has been used in the development of fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide derivatives with antiarrhythmic and hypertensive effects.

Methods of Application or Experimental Procedures

A series of fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives was synthesized starting from pentafluorobenzoic acid and 2-mercaptoethanol via aromatic nucleophilic substitution of fluorine atoms .

Application in Antibacterial Research

Specific Scientific Field

Antibacterial Research

Summary of the Application

The compound has been used in the synthesis of novel 1,4-benzothiazine derivatives with antibacterial properties.

Methods of Application or Experimental Procedures

A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives were developed by exploiting a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition .

Results or Outcomes

The newly synthesized products were subjected to in vitro biological evaluation. The result indicated that the compounds show convincing antibacterial activities against different microorganisms .

Application in Material Science

Specific Scientific Field

Material Science

Summary of the Application

The compound has been used in the synthesis of thermosetting resins, which have applications ranging from the casting of airplane parts to adhesives .

Methods of Application or Experimental Procedures

The compound is polymerized upon heating to give thermosetting resins .

Results or Outcomes

The resulting thermosetting resins have been used in various applications, including the casting of airplane parts and the production of adhesives .

Application in Pesticide Research

Specific Scientific Field

Pesticide Research

Summary of the Application

Aryl-fused 1,4-oxazine derivatives of the compound have been studied for their pesticidal properties, especially antifeedant and antifungal activities .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of aryl-fused 1,4-oxazine derivatives .

Results or Outcomes

The synthesized aryl-fused 1,4-oxazine derivatives have shown promising antifeedant and antifungal activities .

Safety And Hazards

The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQHVBQSZACAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475557 |

Source

|

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol | |

CAS RN |

915160-96-2 |

Source

|

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)